molecular formula C10H13N B025874 4-Methyl-2-(2-methylpropenyl)pyridine CAS No. 104188-16-1

4-Methyl-2-(2-methylpropenyl)pyridine

Cat. No. B025874
M. Wt: 147.22 g/mol
InChI Key: PPSYASYDDAKJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(2-methylpropenyl)pyridine, also known as myosmine, is a natural alkaloid found in tobacco and other plant sources. It is a significant component of cigarette smoke and is known to be a potent carcinogen. Despite its harmful effects, myosmine has been the subject of scientific research due to its potential benefits in the field of medicine.

Mechanism Of Action

The exact mechanism of action of 4-Methyl-2-(2-methylpropenyl)pyridine is not fully understood. However, it is believed to exert its anti-cancer effects through the inhibition of cell proliferation and induction of apoptosis. Myosmine has also been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.

Biochemical And Physiological Effects

Myosmine has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various tissues. Myosmine has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

Myosmine has several advantages for laboratory experiments. It is readily available and can be synthesized in large quantities. Myosmine is also stable and can be stored for extended periods. However, the use of 4-Methyl-2-(2-methylpropenyl)pyridine in laboratory experiments is limited by its toxicity and carcinogenicity. Special precautions need to be taken when handling 4-Methyl-2-(2-methylpropenyl)pyridine to avoid exposure.

Future Directions

There are several future directions for research on 4-Methyl-2-(2-methylpropenyl)pyridine. One area of interest is the development of 4-Methyl-2-(2-methylpropenyl)pyridine-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the exact mechanism of action of 4-Methyl-2-(2-methylpropenyl)pyridine. Further studies are also needed to determine the optimal dosage and administration of 4-Methyl-2-(2-methylpropenyl)pyridine for therapeutic purposes. Finally, research is needed to investigate the potential risks and benefits of 4-Methyl-2-(2-methylpropenyl)pyridine in humans.

Synthesis Methods

Myosmine can be synthesized from nicotine through a series of chemical reactions. The process involves the oxidation of nicotine to form nornicotine, which is then further oxidized to form 4-Methyl-2-(2-methylpropenyl)pyridine. The synthesis of 4-Methyl-2-(2-methylpropenyl)pyridine is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Myosmine has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor properties. Myosmine has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including lung cancer, breast cancer, and colon cancer.

properties

CAS RN

104188-16-1

Product Name

4-Methyl-2-(2-methylpropenyl)pyridine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-methyl-2-(2-methylprop-1-enyl)pyridine

InChI

InChI=1S/C10H13N/c1-8(2)6-10-7-9(3)4-5-11-10/h4-7H,1-3H3

InChI Key

PPSYASYDDAKJPW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C=C(C)C

Canonical SMILES

CC1=CC(=NC=C1)C=C(C)C

Other CAS RN

85665-89-0

synonyms

Pyridine, 4-methyl-2-(2-methyl-1-propenyl)- (9CI)

Origin of Product

United States

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